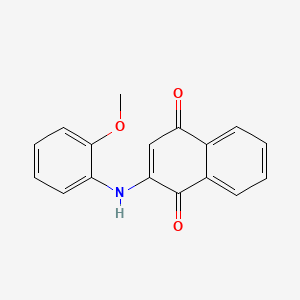![molecular formula C14H18N4S B11848368 Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]- CAS No. 88324-39-4](/img/structure/B11848368.png)
Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide typically involves the reaction of quinoline derivatives with hydrazinecarbothioamide under specific conditions. One common method includes the use of phenylhydrazine and 2-chloroquinoline in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives.
科学研究应用
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide has several scientific research applications:
作用机制
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interfere with DNA synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells . Additionally, it can inhibit certain enzymes and proteins, leading to its antimicrobial and antimalarial effects .
相似化合物的比较
Similar Compounds
Quinine: An antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial agent with a similar quinoline core.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethyl)hydrazinecarbothioamide is unique due to its specific hydrazinecarbothioamide group, which imparts distinct chemical properties and biological activities compared to other quinoline derivatives .
属性
CAS 编号 |
88324-39-4 |
|---|---|
分子式 |
C14H18N4S |
分子量 |
274.39 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-(1-quinolin-2-ylethylamino)thiourea |
InChI |
InChI=1S/C14H18N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-10,16H,1-3H3,(H,17,19) |
InChI 键 |
HEMLPVJIOAYTPW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=CC=CC=C2C=C1)NNC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)


![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)



![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)


![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)



